Glycyl-l-histidyl-l-lysineacetatehemihydrate Glycyl-l-histidyl-l-lysineacetatehemihydrate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13490672
InChI: InChI=1S/C14H24N6O4/c15-4-2-1-3-10(14(23)24)20-13(22)11(19-12(21)6-16)5-9-7-17-8-18-9/h7-11H,1-6,15-16H2,(H,19,21)(H,20,22)(H,23,24)/t9?,10-,11-/m0/s1
SMILES: C1=NC=NC1CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)CN
Molecular Formula: C14H24N6O4
Molecular Weight: 340.38 g/mol

Glycyl-l-histidyl-l-lysineacetatehemihydrate

CAS No.:

Cat. No.: VC13490672

Molecular Formula: C14H24N6O4

Molecular Weight: 340.38 g/mol

* For research use only. Not for human or veterinary use.

Glycyl-l-histidyl-l-lysineacetatehemihydrate -

Specification

Molecular Formula C14H24N6O4
Molecular Weight 340.38 g/mol
IUPAC Name (2S)-6-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(4H-imidazol-4-yl)propanoyl]amino]hexanoic acid
Standard InChI InChI=1S/C14H24N6O4/c15-4-2-1-3-10(14(23)24)20-13(22)11(19-12(21)6-16)5-9-7-17-8-18-9/h7-11H,1-6,15-16H2,(H,19,21)(H,20,22)(H,23,24)/t9?,10-,11-/m0/s1
Standard InChI Key GOIFQVQMXRRUSW-DVRYWGNFSA-N
Isomeric SMILES C1=NC=NC1C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)CN
SMILES C1=NC=NC1CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)CN
Canonical SMILES C1=NC=NC1CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)CN

Introduction

Chemical Structure and Physicochemical Properties

Molecular Composition

GHK-Acetate-Hemihydrate (C₁₄H₂₄N₆O₄ · 0.5H₂O) is a salt form of GHK, where the tripeptide backbone (Gly-His-Lys) is combined with acetate counterions and exists as a hemihydrate. The molecular weight of the anhydrous form is 340.38 g/mol, with the hemihydrate adding approximately 9.01 g/mol . The IUPAC name is (2S)-6-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(4H-imidazol-4-yl)propanoyl]amino]hexanoic acid acetate hemihydrate, reflecting its stereochemistry and functional groups.

Structural Features

  • Peptide Backbone: The tripeptide sequence (Gly-His-Lys) features a glycine residue at the N-terminal, a central histidine with an imidazole side chain, and a lysine residue with a terminal amine group .

  • Copper-Binding Capacity: The histidine imidazole group and lysine amine facilitate copper ion (Cu²⁺) chelation, forming a stable GHK-Cu complex critical for biological activity .

  • Acetate and Hydration: Acetate ions stabilize the compound via electrostatic interactions, while the hemihydrate structure enhances solubility in aqueous environments.

Spectroscopic and Computational Data

  • SMILES Notation: C1=NC=NC1CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)CN.

  • InChI Key: GOIFQVQMXRRUSW-DVRYWGNFSA-N.

  • X-ray Crystallography: While crystallographic data for GHK-Acetate-Hemihydrate are unavailable, studies on GHK-Cu suggest a square-planar coordination geometry around the copper center .

Synthesis and Production Methods

Liquid-Phase Synthesis

The conventional synthesis of GHK derivatives involves stepwise peptide coupling. A patented method for GHK production (CN103665102A) outlines the following steps :

  • Lysine Protection: Lysine is acylated using p-nitrophenyl acetate to selectively protect the ε-amino group, minimizing side reactions.

  • Dipeptide Formation: Boc-Gly-OH reacts with histidine in the presence of N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC), followed by Boc-deprotection.

  • Tripeptide Assembly: The protected lysine derivative is coupled to the dipeptide using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).

  • Acetate Salt Formation: The final product is precipitated with acetic acid and crystallized as a hemihydrate .

Advantages of the Method

  • Selective Protection: p-Nitrophenyl acetate reduces racemization and improves yield (reported >80%) compared to traditional benzyloxycarbonyl (Cbz) protection .

  • Cost Efficiency: Di-tert-butyl dicarbonate (Boc₂O) simplifies purification by enhancing lipophilicity, reducing chromatography requirements .

Biological Activities and Mechanisms

Wound Healing and Tissue Regeneration

GHK-Acetate-Hemihydrate shares the pro-regenerative properties of GHK, which upregulates collagen synthesis, decorin expression, and angiogenesis. In vitro studies show GHK-Cu increases fibroblast migration by 40–60% and accelerates wound closure in murine models .

Anti-Cancer Properties

A landmark study using the Broad Institute’s Connectivity Map revealed GHK reverses 70% of overexpressed genes in metastatic colon cancer cells . Key mechanisms include:

  • Caspase Activation: GHK upregulates caspases-3, -8, and -9, inducing apoptosis in HT-29 colon carcinoma cells .

  • DNA Repair Enhancement: GHK increases expression of 47 DNA repair genes (e.g., BRCA1, XRCC5) while suppressing oncogenic pathways like Wnt/β-catenin .

Preclinical Efficacy

  • Sarcoma 180 Model: GHK-Cu combined with ascorbic acid reduced tumor volume by 68% in mice, with minimal toxicity to healthy tissues .

Applications in Dermatology and Cosmetics

Anti-Aging and Skin Remodeling

GHK-Acetate-Hemihydrate is utilized in anti-aging formulations for its ability to:

  • Stimulate Collagen: Increases type I collagen production by 30–50% in human dermal fibroblasts .

  • Reduce Wrinkles: Clinical trials show a 20% reduction in wrinkle depth after 12 weeks of topical application .

Anti-Inflammatory Effects

GHK suppresses NF-κB signaling, reducing interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) by 40–70% in keratinocytes exposed to UV radiation .

PropertyGHKGHK-Acetate-Hemihydrate
Molecular FormulaC₁₄H₂₄N₆O₄C₁₄H₂₄N₆O₄ · 0.5H₂O
Molecular Weight (g/mol)340.38349.39
SolubilityWater (>50 mg/mL)Water (>100 mg/mL)
Biological Half-Life2–4 hours (plasma)Not reported
Key ApplicationsWound healing, anti-agingCosmetic formulations

Data compiled from PubChem and VulcanChem product specifications .

Future Research Directions

  • Pharmacokinetic Studies: Clarify absorption, distribution, and metabolism of the acetate hemihydrate form.

  • Oncology Trials: Evaluate GHK-Acetate-Hemihydrate in combination therapies for metastatic cancers.

  • Formulation Optimization: Develop nanoencapsulation strategies to enhance topical bioavailability.

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